molecular formula C19H21NO5 B6974228 3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide

3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide

Cat. No.: B6974228
M. Wt: 343.4 g/mol
InChI Key: TZHHNZNWYCQGLF-UHFFFAOYSA-N
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Description

3-hydroxy-N-(1,4,8-trioxaspiro[45]decan-3-ylmethyl)naphthalene-2-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring and the attachment of the naphthalene-2-carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the spirocyclic ring or the naphthalene moiety.

    Substitution: Functional groups on the naphthalene ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,6-dioxaspiro[4.5]decane: A structurally similar compound with a different oxygen arrangement.

    1,3,8-triazaspiro[4.5]decane: Another spirocyclic compound with nitrogen atoms in the ring.

Uniqueness

3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide is unique due to its specific combination of a spirocyclic ring and a naphthalene-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c21-17-10-14-4-2-1-3-13(14)9-16(17)18(22)20-11-15-12-24-19(25-15)5-7-23-8-6-19/h1-4,9-10,15,21H,5-8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHHNZNWYCQGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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